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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzoic acid

Cat. No.: B108559

An In-Depth Technical Guide to 3-Bromo-5-iodobenzoic Acid

CAS Number: 188815-32-9

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-iodobenzoic acid
(CAS No. 188815-32-9), a pivotal halogenated carboxylic acid intermediate in modern organic
synthesis. We delve into its physicochemical properties, present a logical synthetic strategy,
and explore its critical applications in pharmaceutical research and materials science. The
document highlights the compound'’s unique utility in regioselective cross-coupling reactions, a
feature derived from the differential reactivity of its carbon-iodine and carbon-bromine bonds.
This guide is intended for researchers, chemists, and drug development professionals who
require a deep technical understanding of this versatile building block.

Introduction: The Strategic Value of a Dihalogenated
Intermediate

3-Bromo-5-iodobenzoic acid is a crystalline solid that has emerged as a highly valuable
building block in synthetic chemistry.[1][2] Its significance lies not merely in its function as a
substituted benzoic acid, but in the strategic placement of two different halogen atoms—
bromine and iodine—on the aromatic ring. This unique structural feature allows for
programmed, sequential chemical modifications, making it an indispensable tool for
constructing complex molecular architectures.[2]
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The primary utility of 3-Bromo-5-iodobenzoic acid stems from the differential reactivity of the
aryl-iodide and aryl-bromide bonds in palladium-catalyzed cross-coupling reactions. The
carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center
than the carbon-bromine bond.[3] This reactivity gradient enables chemists to perform a
selective reaction at the iodine position while leaving the bromine position intact for a
subsequent, different transformation. This "one-pot" or sequential functionalization is a
cornerstone of efficient synthesis, minimizing step counts and maximizing molecular
complexity, a critical advantage in the development of novel pharmaceuticals and advanced
materials.[2][4]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe
use in a laboratory setting. The key data for 3-Bromo-5-iodobenzoic acid are summarized
below.[5][6]

Property Value Source(s)
CAS Number 188815-32-9 [5]
Molecular Formula C7H4BrlO2 [5]
Molecular Weight 326.91 g/mol [5]

IUPAC Name 3-bromo-5-iodobenzoic acid N/A
Appearance White to pale yellow crystalline o

solid
Melting Point 219-221 °C (lit.) [5]

Soluble in methanol; sparingly
Solubility soluble in water (0.20 g/L at [1]
25°C, calculated).

SMILES String OC(=0)clcc(Br)cc(l)cl [5]

MKJIBJYCBKXPQSY-
InChl Key [5]
UHFFFAOYSA-N
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Safety Profile:[5] 3-Bromo-5-iodobenzoic acid is classified as an irritant. Appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a dust mask, should always
be used when handling the solid.[5]

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[5]

» Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]

» Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and logical pathway to 3-Bromo-
5-iodobenzoic acid involves the sequential halogenation of a readily available starting material
like 3-aminobenzoic acid. This approach leverages well-established and reliable
transformations in aromatic chemistry.
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Step 1: Diazotization & lodination
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3-lodobenzoic Acid

Brz2, FeBrs (cat.)

Step 2: Electrophilic Bromination

3-Bromo-5-iodobenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-5-iodobenzoic acid.

Protocol and Mechanistic Rationale

Step 1: Synthesis of 3-lodobenzoic Acid via Sandmeyer-type Reaction

o Dissolution & Diazotization: 3-Aminobenzoic acid is dissolved in an agueous acidic solution
(e.g., HCI) and cooled to 0-5°C. A solution of sodium nitrite (NaNO2) is added dropwise to
form the corresponding diazonium salt.

o Causality: The low temperature is critical to prevent the unstable diazonium salt from
decomposing prematurely. The primary amine is converted into an excellent leaving group

(N2), facilitating nucleophilic substitution.
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 lodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt
solution. The mixture is allowed to warm to room temperature, and nitrogen gas evolution is

observed.

o Causality: The iodide ion (I7) acts as a nucleophile, displacing the nitrogen gas to form the
stable C-1 bond, yielding 3-iodobenzoic acid.

Step 2: Regioselective Bromination

» Reaction Setup: 3-lodobenzoic acid is treated with molecular bromine (Br2) in the presence
of a Lewis acid catalyst, such as iron(lll) bromide (FeBrs).

o Causality: The carboxylic acid and iodo groups are both deactivating and meta-directing
for electrophilic aromatic substitution. Therefore, the incoming electrophile (Br*, generated
from the Brz2/FeBrs system) is directed to the C5 position, which is meta to both existing
substituents. This provides high regiochemical control, leading to the desired 3-Bromo-5-
iodobenzoic acid product.

Applications in Regioselective Cross-Coupling
Reactions

The primary value of 3-Bromo-5-iodobenzoic acid lies in its capacity for sequential, site-
selective cross-coupling reactions. This allows for the controlled and predictable synthesis of
highly substituted, complex molecules.[1][6]

Core Principle: Reactivity Hierarchy The bond dissociation energy of the C-I bond is lower than
that of the C—Br bond. Consequently, the C-1 bond undergoes oxidative addition to a Pd(0)
catalyst under milder conditions (e.g., lower temperatures, specific ligand systems) than the
C-Br bond.[3][8] This allows for a reaction to be performed selectively at the iodo position. The
more robust C-Br bond can then be functionalized in a subsequent step, often requiring more
forcing conditions or a different catalyst system.
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Caption: Sequential functionalization via cross-coupling reactions.

Key Experimental Applications

o Synthesis of Thromboxane Receptor Antagonists: The compound is a documented starting
reagent for the large-scale synthesis of potent thromboxane receptor antagonists.[1][4] In
one key step, a regioselective Heck cross-coupling reaction is performed. The Heck reaction,
which couples an aryl halide with an alkene, is directed to the more reactive C-I bond to build
a critical part of the final drug molecule's scaffold.[1][4][9]
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e Sonogashira Coupling: The C-1 bond is highly susceptible to Sonogashira coupling, which
forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental
in creating aryl alkynes, which are precursors to conjugated polymers, pharmaceuticals, and
molecular probes. 3-Bromo-5-iodobenzoic acid can be selectively coupled with an alkyne
at the C5 position, yielding a 3-bromo-5-alkynylbenzoic acid intermediate that is ready for
further modification at the C3 position.[6][10]

o General Organic Synthesis: It is used to prepare a variety of other important intermediates,
such as methyl 3-bromo-5-iodobenzoate and phenyl(3-bromo-5-iodo)benzoate, which are
then used in further synthetic steps.[1][6]

Conclusion

3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9) is far more than a simple halogenated
aromatic. It is a sophisticated synthetic tool engineered for efficiency and precision. Its defining
feature—the differential reactivity of its C-1 and C-Br bonds—provides chemists with a reliable
method for performing regioselective, sequential cross-coupling reactions. This capability is of
paramount importance in the multi-step synthesis of complex, high-value molecules,
particularly in the field of drug discovery, where it facilitates the rapid construction of diverse
chemical libraries and the optimization of lead compounds. A thorough understanding of its
properties, handling requirements, and reactivity profile is essential for any researcher aiming
to leverage its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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